cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide
Overview
Description
cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide: is a chemical compound derived from norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which includes an imide group and an ethyl substituent. It is commonly used in various chemical reactions and has applications in polymer science and materials chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide typically involves the Diels-Alder reaction, followed by imidization. The Diels-Alder reaction between cyclopentadiene and maleic anhydride forms the norbornene structure. Subsequent reaction with ethylamine leads to the formation of the imide group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as Grubbs’ catalysts are commonly used in the ring-opening metathesis polymerization (ROMP) process to produce high molecular weight polymers .
Chemical Reactions Analysis
Types of Reactions: cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The imide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Amines.
Substitution: Substituted imides.
Scientific Research Applications
cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide involves its ability to undergo polymerization reactions. The imide group and the norbornene structure provide sites for chemical reactions, allowing the formation of long polymer chains. These polymers exhibit unique properties such as high thermal stability and mechanical strength .
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
- N-Phenyl-5-norbornene-2,3-dicarboximide
Comparison: cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide is unique due to its ethyl substituent, which imparts different chemical and physical properties compared to other similar compounds. For example, the presence of the ethyl group can influence the solubility and reactivity of the compound, making it suitable for specific applications in polymer science .
Properties
IUPAC Name |
4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-12-10(13)8-6-3-4-7(5-6)9(8)11(12)14/h3-4,6-9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNAENGLYCLHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C3CC(C2C1=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953490 | |
Record name | 2-Ethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31500-38-6 | |
Record name | 5-Norbornene-2,3-dicarboximide, N-ethyl-, (Z)-endo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031500386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC68810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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